molecular formula C16H15N5O2S B11789327 1-(2,4-Dimethylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(2,4-Dimethylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11789327
M. Wt: 341.4 g/mol
InChI Key: UYZJRHFCDGYLNI-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a carboxylic acid group, and a pyrimidinylthio substituent

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Pyrimidinylthio Group: This step involves the nucleophilic substitution of a suitable pyrimidine derivative with a thiol group.

    Attachment of the Carboxylic Acid Group: This can be accomplished through various methods, such as carboxylation of an intermediate or introduction of a carboxyl-containing reagent.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the pyrimidinylthio group, which may affect its chemical reactivity and biological activity.

    5-((Pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the 2,4-dimethylphenyl group, which may influence its overall properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C16H15N5O2S/c1-10-4-5-12(11(2)8-10)21-13(14(15(22)23)19-20-21)9-24-16-17-6-3-7-18-16/h3-8H,9H2,1-2H3,(H,22,23)

InChI Key

UYZJRHFCDGYLNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)CSC3=NC=CC=N3)C

Origin of Product

United States

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